5-phenyl-5H-indolo[2,3-b]quinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H13N3 |
|---|---|
Molecular Weight |
295.345 |
IUPAC Name |
5-phenylindolo[2,3-b]quinoxaline |
InChI |
InChI=1S/C20H13N3/c1-2-8-14(9-3-1)23-18-13-7-6-12-17(18)21-19-15-10-4-5-11-16(15)22-20(19)23/h1-13H |
InChI Key |
ZMKJARDQVLZQJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C4C2=NC5=CC=CC=C54 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Phenyl 5h Indolo 2,3 B Quinoxaline and Structural Analogues
Cyclo-condensation Protocols for the Indolo[2,3-b]quinoxaline Core Synthesis
The most established and frequently utilized method for constructing the foundational indolo[2,3-b]quinoxaline framework involves the acid-catalyzed condensation of an indole-2,3-dione (isatin) derivative with an o-phenylenediamine (B120857). colab.ws This approach is valued for its directness in assembling the tetracyclic system.
The direct condensation of isatin (B1672199) with o-phenylenediamine is a cornerstone reaction for producing the unsubstituted 6H-indolo[2,3-b]quinoxaline core, which can then be further functionalized. researchgate.netimist.ma The reaction conditions, particularly the choice of solvent, play a critical role in determining the product distribution and yield. researchgate.net
Acidic solvents, such as acetic acid, reliably facilitate the reaction to form the desired indolo[2,3-b]quinoxaline product in high yields. researchgate.netimist.ma For instance, reacting isatin and o-phenylenediamine in acetic acid can deliver the indolo[2,3-b]quinoxaline core in yields as high as 83-85%. researchgate.netimist.ma In contrast, performing the condensation in neutral or basic organic solvents can lead to the formation of a mixture of products, including the desired quinoxaline (B1680401), an anil intermediate, and a spiro compound. researchgate.net These side products can, however, be converted to the target indolo[2,3-b]quinoxaline by heating or through treatment with acid. researchgate.net The reaction has also been shown to proceed efficiently under ultrasound irradiation in water, presenting a green chemistry alternative. nih.gov
Table 1: Effect of Solvent on the Condensation of Isatin with o-Phenylenediamine Data sourced from a study by Niome, K., et al. researchgate.net
| Solvent | Temperature (°C) | Time (h) | Yield of Indolo[2,3-b]quinoxaline (%) |
| Acetic Acid | 118 | 3 | 85 |
| PPA | 140 | 5 | 91 |
| Water (HCl) | 90 | 2 | 79 |
| HMPA | 180 | 3 | 89 |
| Methanol | 65 | 3 | Trace |
| Benzene (B151609) | 80 | 7 | Trace |
When unsymmetrical reactants—either a substituted isatin or a substituted o-phenylenediamine—are used in the condensation reaction, the formation of more than one regioisomer is possible. This lack of regioselectivity is a significant limitation of this synthetic approach. researchgate.net The reaction of an unsymmetrically substituted o-phenylenediamine with isatin can lead to a mixture of isomeric indolo[2,3-b]quinoxaline products, complicating purification and characterization. researchgate.net For example, the initial nucleophilic attack can occur from either of the non-equivalent amino groups of the substituted o-phenylenediamine at the C3-carbonyl of isatin, ultimately leading to two different constitutional isomers. Addressing this regioselectivity challenge is crucial for the unambiguous synthesis of specifically substituted indolo[2,3-b]quinoxaline derivatives.
Transition-Metal-Catalyzed Cross-Coupling Strategies
To overcome the limitations of classical condensation and to allow for precise functionalization, transition-metal-catalyzed cross-coupling reactions have become indispensable tools. These methods are particularly vital for introducing substituents at specific positions on the pre-formed indolo[2,3-b]quinoxaline skeleton, including the N-arylation required to produce the titular 5-phenyl-5H-indolo[2,3-b]quinoxaline.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C–N bonds and is widely used for the N-arylation of heterocyclic compounds. Current time information in Karlsruhe, DE. This reaction is highly suitable for synthesizing N-aryl indolo[2,3-b]quinoxalines, such as the target 5-phenyl derivative, by coupling the NH-containing indolo[2,3-b]quinoxaline core with an aryl halide (e.g., bromobenzene). The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃, in combination with a specialized phosphine (B1218219) ligand like XPhos, and a base, commonly sodium tert-butoxide.
This strategy has been successfully applied to the synthesis of various indolo[2,3-b]quinoxaline derivatives. A two-step approach can be employed, starting with a Suzuki coupling to build a substituted precursor, followed by a palladium-catalyzed double C-N bond formation to complete the heterocyclic core. Microwave-assisted Buchwald-Hartwig protocols have also been developed, significantly reducing reaction times from hours to minutes while achieving moderate to excellent yields.
Table 2: Typical Components of a Buchwald-Hartwig Amination Reaction
| Component | Role | Common Examples |
| Palladium Precatalyst | Active catalyst source | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes catalyst, facilitates reaction | XPhos, tBuXphos, Josiphos |
| Base | Activates amine, neutralizes acid byproduct | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Reaction medium | Toluene (B28343), Dioxane, DMF |
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is not used to synthesize the 5-phenyl derivative directly but is a key method for creating functionalized structural analogues by introducing alkyne substituents onto the indolo[2,3-b]quinoxaline ring system.
To perform this functionalization, a halogenated indolo[2,3-b]quinoxaline (e.g., 9-iodo-6H-indolo[2,3-b]quinoxaline) is reacted with a terminal alkyne. The reaction is typically carried out under mild, basic conditions, often using an amine like diethylamine (B46881) or triethylamine (B128534) as both the base and solvent. This methodology has been used to attach indolo[2,3-b]quinoxaline units to other polyaromatic hydrocarbons, creating hybrid materials with specific photophysical properties. While the classic Sonogashira reaction requires a copper(I) co-catalyst, copper-free versions have also been developed.
The Ullmann condensation is a classical copper-catalyzed method for forming C–N bonds. Modern, modified Ullmann protocols, often utilizing ligands to improve reaction efficiency and substrate scope, provide a valuable alternative to palladium-catalyzed methods. These reactions are effective for the functionalization of the indolo[2,3-b]quinoxaline core.
A notable application is the C9-functionalization of a 6-benzyl-indolo[2,3-b]quinoxaline derivative. In this work, 9-iodo-6-benzyl-indolo[2,3-b]quinoxaline was successfully coupled with benzylamine (B48309) using a catalytic system of copper(I) iodide (CuI) and L-proline as a bidentate ligand. The use of amino acids like L-proline as ligands in Ullmann-type reactions allows the coupling to proceed under milder conditions than the harsh traditional protocols. This copper-catalyzed approach has also been employed in cascade reactions to build related heterocyclic systems like indolo[1,2-c]quinazolines from readily available starting materials. nih.gov
Intramolecular Oxidative Cyclodehydrogenation Approaches
A prominent and effective strategy for synthesizing the indolo[2,3-b]quinoxaline core involves an intramolecular oxidative cyclodehydrogenation, often as the final key step in a multi-reaction sequence. This approach typically utilizes a combination of transition-metal-catalyzed cross-coupling followed by a cyclization reaction that forms the indole (B1671886) ring.
A well-documented method is a two-step sequence starting with a suitably substituted quinoxaline precursor. mdpi.comresearchgate.net The process commences with a Buchwald-Hartwig cross-coupling reaction. bohrium.comresearchgate.net For instance, 2-(2-bromophenyl)quinoxaline can be reacted with various primary amines (both alkylamines and anilines) in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a specialized ligand like Xantphos. researchgate.net This step forms an N-arylated intermediate. bohrium.com
This synthetic route has also been extended to create novel heterocyclic analogues, such as 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives, demonstrating the robustness of the Buchwald-Hartwig/intramolecular SNH sequence. mdpi.comnih.govnih.gov
Green Chemistry Advancements in Indolo[2,3-b]quinoxaline Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing quinoxaline-based compounds. These advancements prioritize reduced reaction times, lower energy consumption, and the use of less hazardous substances.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. researchgate.net For the synthesis of indolo[2,3-b]quinoxaline derivatives, microwave assistance has been shown to drastically reduce reaction times while providing excellent yields. researchgate.net
This technique is particularly effective for the Buchwald-Hartwig cross-coupling step, a common precursor to the final cyclization. researchgate.netresearchgate.net By using microwave heating, the coupling of 2-(2-bromophenyl)quinoxaline with amines can be achieved in as little as 15 minutes. researchgate.net Researchers have also developed rapid methods for synthesizing N-phenyl acetamide (B32628) derivatives of indolo[2,3-b]quinoxaline via condensation reactions under microwave irradiation. researchgate.net The key benefits reported include not only accelerated reaction rates but also cleaner reaction profiles and the potential for solvent-free conditions, which further enhances the green credentials of the synthesis. researchgate.netdigitellinc.com An efficient protocol for a related isomer, 5,6-dihydroindolo[1,2-a]quinoxaline, using a copper-catalyzed intramolecular N-arylation under microwave irradiation afforded products in 83-97% yields within 45-60 minutes. nih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Compound Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| N-phenyl acetamide derivatives of indolo[2,3-b]quinoxaline | Microwave Irradiation | Drastically reduced | Excellent | researchgate.net |
| 4-phenylquinazolin-2(1H)-one derivatives | Microwave Irradiation | < 1 hour | 63-92% | nih.gov |
| 4-phenylquinazolin-2(1H)-one derivatives | Conventional Heating | Not specified | 16% (for one derivative) | nih.gov |
Ultrasonic Irradiation Methodologies
Ultrasonic irradiation provides another green alternative for promoting chemical reactions through acoustic cavitation. While specific studies on the ultrasonic synthesis of this compound are not widely documented, research on the synthesis of the broader quinoxaline class demonstrates the significant potential of this methodology.
Studies have shown that the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds to form quinoxalines can be achieved efficiently and without a catalyst under ultrasound irradiation at room temperature. researchgate.net This method offers excellent yields in various solvents, with ethanol (B145695) proving to be a superior medium. researchgate.net Compared to conventional heating or stirring at room temperature, which result in significantly lower yields or longer reaction times, ultrasound mediation dramatically accelerates the reaction. researchgate.netnih.gov For example, the synthesis of certain hybrid quinoline-imidazole derivatives saw reaction times decrease from 48-96 hours under conventional conditions to just 1-2 hours with ultrasound, accompanied by a slight increase in yields. nih.gov These findings suggest that ultrasonic irradiation is a viable and environmentally friendly strategy that could be adapted for the synthesis of indolo[2,3-b]quinoxalines, offering benefits of speed, energy efficiency, and mild reaction conditions. usp.br
Table 2: Effect of Ultrasound on Quinoxaline Synthesis
| Reactants | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Benzil and o-phenylenediamine | Ultrasound, Ethanol, RT | 60 min | 98% | researchgate.net |
| Benzil and o-phenylenediamine | Reflux, Ethanol (no ultrasound) | 2 h | 42% | researchgate.net |
Synthesis of Hexahydro- and other Partially Saturated Indolo[2,3-b]quinoxaline Systems
The synthesis of partially or fully saturated indolo[2,3-b]quinoxaline derivatives provides access to compounds with different three-dimensional structures and potential biological activities. A straightforward and effective method for creating these systems is through the condensation of an appropriate isatin derivative with a saturated diamine.
Specifically, hexahydro-6H-indolo[2,3-b]quinoxaline can be synthesized by the condensation of isatin with 1,2-diaminocyclohexane. derpharmachemica.comresearchgate.net The reaction is typically carried out by heating the reactants under reflux in glacial acetic acid for several hours. derpharmachemica.com Upon cooling and addition of water, the product precipitates and can be collected and recrystallized from ethanol, affording a high yield of around 85%. derpharmachemica.com This method provides direct access to the hexahydro-scaffold, which can then be used as a building block for further derivatization. derpharmachemica.comresearchgate.net The synthesis of other partially saturated systems, such as 5,6-dihydroindolo[1,2-a]quinoxalines, has also been achieved through intramolecular N-arylation reactions. nih.gov
Table 3: Synthesis of Hexahydro-6H-indolo[2,3-b]quinoxaline
| Reactant 1 | Reactant 2 | Solvent/Conditions | Yield | Reference |
|---|
Structural Elucidation and Advanced Spectroscopic Characterization of Indolo 2,3 B Quinoxaline Compounds
X-ray Crystallography for Solid-State Molecular Architecture
X-ray diffraction studies on single crystals of indolo[2,3-b]quinoxaline derivatives reveal a largely planar and rigid fused ring system. The introduction of substituents on the indole (B1671886) nitrogen (position 5 or 6, depending on the nomenclature) can influence the crystal packing and introduce specific intermolecular interactions, without significantly distorting the core scaffold. The following sections detail the insights gained from the crystallographic analysis of a representative analogue, 6-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-6H-indolo[2,3-b]quinoxaline, which serves as a model for understanding the solid-state structure of 5-phenyl-5H-indolo[2,3-b]quinoxaline.
The crystal packing of N-substituted indolo[2,3-b]quinoxalines is predominantly driven by a combination of van der Waals forces, π-π stacking interactions, and, where applicable, hydrogen bonding. In the case of the N-glycosylated analogue, the crystal structure reveals a layered arrangement. The planar indolo[2,3-b]quinoxaline moieties engage in π-π stacking, a common feature for such aromatic systems, which contributes significantly to the stability of the crystal lattice.
In the absence of strong hydrogen bond donors on the indolo[2,3-b]quinoxaline core itself (when the indole N-H is substituted), the packing is largely dictated by weaker C-H···N and C-H···O interactions, along with π-stacking. For this compound, one would anticipate that the packing would be heavily influenced by π-π interactions between the planar indolo[2,3-b]quinoxaline cores and potentially between the phenyl substituent and adjacent heterocyclic systems. The phenyl group, being able to rotate, would likely adopt a conformation that maximizes favorable crystal packing interactions.
The table below summarizes the key crystallographic and hydrogen bonding parameters for a representative N-glycoside analogue. These values provide a reference for the types of interactions that could be expected in related structures.
| Parameter | Value for 6-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-6H-indolo[2,3-b]quinoxaline |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.345(2) |
| b (Å) | 16.879(3) |
| c (Å) | 15.432(3) |
| β (°) | 98.76(3) |
| Volume (Å3) | 2664.1(9) |
| Z | 4 |
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
|---|---|---|---|---|
| C(1)-H(1)···O(1) | 0.93 | 2.54 | 3.45(2) | 169 |
| C(12)-H(12)···N(5) | 0.93 | 2.60 | 3.51(2) | 167 |
Data based on a representative N-glycoside analogue.
The indolo[2,3-b]quinoxaline core is, as expected, nearly planar. The fusion of the indole and quinoxaline (B1680401) ring systems results in a high degree of rigidity. The deviation from planarity for the fused aromatic system is minimal, which is a key characteristic of this class of compounds and is crucial for their ability to intercalate with DNA.
The primary conformational flexibility in this compound would arise from the rotation of the phenyl group attached to the indole nitrogen. The torsion angle defined by the plane of the indolo[2,3-b]quinoxaline system and the plane of the phenyl ring is a critical parameter. In the solid state, this angle will be determined by the optimization of intermolecular packing forces, balancing steric hindrance and attractive non-covalent interactions.
The table below presents selected torsion angles for the fused ring system of the N-glycoside analogue, illustrating the planarity of the core structure.
| Atoms (Defining Torsion Angle) | Angle (°) for 6-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-6H-indolo[2,3-b]quinoxaline |
|---|---|
| N(5a)-C(5b)-C(11a)-N(11) | -1.2(2) |
| C(5b)-C(11a)-N(11)-C(10a) | 0.8(2) |
| C(11a)-N(11)-C(10a)-C(6a) | -0.1(2) |
| N(11)-C(10a)-C(6a)-N(6) | -0.3(2) |
| C(10a)-C(6a)-N(6)-C(5a) | 0.8(2) |
| C(6a)-N(6)-C(5a)-C(5b) | -0.9(2) |
Data based on a representative N-glycoside analogue. Atom numbering may vary based on crystallographic convention.
Electronic, Optical, and Electrochemical Properties of 5 Phenyl 5h Indolo 2,3 B Quinoxaline Systems
Photophysical Behavior and Electronic Transitions
The photophysical properties of indolo[2,3-b]quinoxaline systems are largely dictated by the interplay between the electron-rich indole (B1671886) moiety and the electron-deficient quinoxaline (B1680401) unit, creating a donor-acceptor (D-A) architecture. This arrangement gives rise to interesting photophysical phenomena, including intramolecular charge transfer and, in some cases, aggregation-induced emission.
UV-Visible Absorption and Photoluminescence Emission Spectra Analysis
The electronic absorption spectra of indolo[2,3-b]quinoxaline derivatives typically exhibit multiple absorption bands. High-energy bands in the UV region are generally attributed to π-π* transitions within the aromatic system. researchgate.net In addition to these, a lower energy band, often extending into the visible region, is characteristic of an intramolecular charge transfer (ICT) transition from the indole donor to the quinoxaline acceptor. researchgate.net
For a series of (indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone derivatives, which share a similar core structure, the absorption spectra in various solvents show characteristic ICT bands in the range of 397–490 nm. researchgate.net Upon excitation at their ICT maxima, these compounds exhibit fluorescence in the blue-orange region, with emission maxima (λem) spanning from 435 to 614 nm depending on the solvent and substituents. researchgate.net For instance, the unsubstituted (indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone displays an emission maximum at 455 nm in toluene (B28343). researchgate.net
The position of the absorption and emission maxima can be influenced by the presence of substituents on the indoloquinoxaline core. For example, in quinoxaline-based compounds, the introduction of a biphenyl (B1667301) group can lead to a red-shift in the maximum absorption peak due to an increase in conjugation and intramolecular charge transfer. scholaris.ca
Table 1: Photophysical Data for a Representative (Indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone Derivative in Toluene researchgate.net
| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) |
| (Indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone | 397 | 455 | 58 |
Intramolecular Charge Transfer (ICT) Characteristics and Mechanism
The inherent donor-acceptor structure of 5-phenyl-5H-indolo[2,3-b]quinoxaline systems facilitates intramolecular charge transfer upon photoexcitation. The indole ring acts as the electron donor, while the quinoxaline moiety functions as the electron acceptor. This ICT character is a key determinant of their photophysical properties.
The efficiency and energy of the ICT process can be modulated by the polarity of the surrounding medium. In many donor-acceptor systems, an increase in solvent polarity leads to a stabilization of the charge-separated excited state, resulting in a red-shift (bathochromic shift) of the emission spectrum. This phenomenon, known as solvatochromism, is a hallmark of ICT. For certain quinoxaline-based blue emitters, as solvent polarity increases, the fluorescence spectrum redshifts, confirming a strong intramolecular charge transfer behavior in the excited state. scholaris.ca
Theoretical calculations, such as Density Functional Theory (DFT), are often employed to understand the ICT mechanism. These calculations typically show that the Highest Occupied Molecular Orbital (HOMO) is localized on the electron-donating part of the molecule (the indole moiety), while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the electron-accepting quinoxaline core. researchgate.netscholaris.ca This spatial separation of the frontier molecular orbitals confirms the charge transfer nature of the lowest energy electronic transition.
Determination of Quantum Yields and Optical Band Gaps
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. For the (indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone series, the quantum yields in toluene are reported to be in the range of 0.01 to 0.23. researchgate.net The specific value is influenced by the nature of substituents on the indole ring.
The optical band gap (Egopt) can be estimated from the onset of the absorption spectrum. For a series of 5-methyl-5H-benz[g]indolo[2,3-b]quinoxaline derivatives, the optical energy band gaps were found to be in the range of 2.53–2.58 eV. researchgate.net For the (indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone derivatives, the optical band gaps in solution were determined to be between 2.08 and 2.70 eV. researchgate.net
Table 2: Quantum Yield and Optical Band Gap for a Representative (Indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone Derivative researchgate.net
| Compound | Quantum Yield (ΦF) in Toluene | Optical Band Gap (Egopt) (eV) in Solution |
| (Indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone | 0.08 | 2.70 |
Aggregation-Induced Emission (AIE) Phenomena
Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
Certain derivatives of indolo[2,3-b]quinoxaline have been shown to exhibit AIE activity. researchgate.net For instance, some (indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone derivatives that are weakly fluorescent in good solvents show a significant enhancement in fluorescence intensity upon the addition of a poor solvent (an anti-solvent), indicating AIE behavior. researchgate.net This property makes them promising candidates for applications in solid-state lighting and bio-imaging. Similarly, quinoxaline-based azamacrocycles have also been reported to display aggregation-induced emission. nih.gov
Electrochemical Redox Properties
The electrochemical behavior of this compound systems provides insights into their electronic structure, particularly the energies of the HOMO and LUMO levels, which are crucial for their application in electronic devices.
Cyclic Voltammetry Studies for Oxidation and Reduction Potentials
Cyclic voltammetry (CV) is a powerful technique used to investigate the redox properties of molecules. In a typical CV experiment for indolo[2,3-b]quinoxaline derivatives, both oxidation and reduction potentials can be determined.
For a series of (indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone dyes, cyclic voltammetry studies revealed that these compounds undergo both oxidation and reduction processes. researchgate.net The first oxidation potential is used to estimate the HOMO energy level, while the first reduction potential corresponds to the LUMO energy level. The HOMO levels for these derivatives were found to be in the range of –4.90 to –5.70 eV, and the LUMO levels were between –3.10 to –3.36 eV. researchgate.net The electrochemical band gap (Egel), which is the difference between the HOMO and LUMO energy levels, was calculated to be in the range of 1.72 to 2.48 eV. researchgate.net
In a study on 6-methyl-6H-indolo[2,3-b]quinoxaline, a closely related derivative, the compound exhibited a first reversible reduction at a half-wave potential (E1/2) of -1.97 V versus the ferrocene/ferrocenium (Fc/Fc+) redox couple. nih.gov This value indicates the ease of accepting an electron into the LUMO. The study also reported a second irreversible reduction at a more negative potential. nih.gov The redox properties can be tuned by introducing different substituents onto the indolo[2,3-b]quinoxaline core. For example, the introduction of tert-butyl groups can alter the reduction potential and improve the stability of the resulting radical anion. nih.gov
Table 3: Electrochemical Data for a Representative (Indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone Derivative researchgate.net
| Compound | Eox (V) | Ered (V) | HOMO (eV) | LUMO (eV) | Egel (eV) |
| (Indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone | 1.48 | -1.00 | -5.58 | -3.10 | 2.48 |
Investigation of Redox Stability and Reversibility of Electrochemical Processes
The redox behavior of this compound systems is a critical determinant of their suitability for electronic applications, offering insights into their electron-donating or -accepting capabilities and operational stability. Cyclic voltammetry is the primary tool employed to probe these properties, revealing the nature of their oxidation and reduction processes.
For many derivatives of 6H-indolo[2,3-b]quinoxaline, quasi-reversible one-electron oxidation processes are observed. acs.org This behavior is often associated with the oxidation of peripheral amine groups attached to the core structure. acs.org In contrast, the reduction process, typically involving the electron-deficient quinoxaline segment, is often irreversible. acs.org This irreversibility suggests a chemical change in the molecule after the addition of an electron, which can impact device longevity.
The electrochemical stability is significantly influenced by the nature of the substituents. For instance, systems containing bulky polyaromatic hydrocarbons have been shown to exhibit irreversible reduction processes. acs.org Conversely, triarylamine-substituted indoloquinoxalines display quasi-reversible oxidation couples. acs.org The introduction of different amine groups can modulate the redox potentials, thereby fine-tuning the electronic properties of the material. For example, a derivative, 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline, was found to possess the highest HOMO energy level, indicating its relative ease of oxidation. rsc.org
A series of novel dyes based on the indolo[2,3-b]quinoxaline skeleton and derived from anthraquinone (B42736) have been shown to possess low-lying LUMO levels in the range of -3.29 to -3.43 eV, suggesting their potential as n-type materials in optoelectronic devices. ias.ac.inresearchgate.net
Theoretical and Computational Insights into Electronic Structure and Properties
To complement experimental findings, theoretical and computational methods are indispensable for providing a deeper understanding of the electronic structure and properties of this compound systems at the molecular level.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures
Density Functional Theory (DFT) is a powerful computational tool used to determine the optimized ground-state geometries and electronic structures of these complex molecules. researchgate.net These calculations are crucial for understanding the spatial arrangement of the atoms and the distribution of electron density in the molecule's ground state. The choice of functional and basis set, such as B3LYP with 6-311G, is critical for obtaining accurate results. researchgate.net DFT studies have been instrumental in rationalizing the inherent donor-acceptor architecture of indolo[2,3-b]quinoxaline systems. ias.ac.inresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the properties of the molecule in its excited states. TD-DFT calculations are essential for understanding the nature of electronic transitions, such as those observed in UV-visible absorption and photoluminescence spectra. acs.org These simulations help in rationalizing the origin of optical spectra and the trends observed upon substitution, providing insights into the character of the excited states, whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework. acs.org
Frontier Molecular Orbital (HOMO-LUMO) Energy Level Determination and Distribution Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding the electronic behavior of molecules. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that determines the electronic and optical properties of a material. rsc.org
DFT calculations are routinely used to compute the HOMO and LUMO energy levels. ias.ac.inresearchgate.net For this compound systems, the HOMO is typically localized on the electron-rich indole and phenylamine moieties, while the LUMO is centered on the electron-deficient quinoxaline core. This spatial separation of the frontier orbitals is a hallmark of a donor-acceptor system. The HOMO-LUMO gap can be tuned by introducing different substituents, which in turn affects the color and efficiency of light emission. For example, the introduction of a methoxy (B1213986) group on the phenyl ring in 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline resulted in the lowest band gap in a series of studied derivatives. rsc.org
Table 1: Electrochemical and Theoretical Data for Selected Indolo[2,3-b]quinoxaline Derivatives
| Compound/System | Oxidation/Reduction | Reversibility | LUMO Energy (eV) | Band Gap (eV) |
| Triarylamine derivatives | Oxidation | Quasi-reversible | - | - |
| Polyaromatic hydrocarbon derivatives | Reduction | Irreversible | - | - |
| Anthraquinone-derived dyes | - | - | -3.29 to -3.43 | - |
| 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline | - | - | - | Lowest in series |
This table is a representation of findings from various studies on this compound systems and their derivatives. Specific values can vary based on the exact molecular structure and experimental/computational conditions.
Rationalization of Intramolecular Charge Transfer Mechanisms
The inherent electronic asymmetry in this compound, with its electron-donating indole and phenyl groups and electron-accepting quinoxaline unit, gives rise to significant intramolecular charge transfer (ICT) characteristics. ias.ac.inresearchgate.netbohrium.combohrium.com Upon photoexcitation, an electron is promoted from the HOMO (donor part) to the LUMO (acceptor part), resulting in a charge-separated excited state.
This ICT nature is evident in the solvatochromic behavior of these compounds, where the emission spectra show a significant red-shift in more polar solvents. ias.ac.in This shift is indicative of a larger dipole moment in the excited state compared to the ground state, a classic sign of ICT. Theoretical calculations, including DFT and TD-DFT, are crucial in quantifying the extent of charge transfer and visualizing the redistribution of electron density upon excitation. researchgate.net The understanding and control of ICT are fundamental for the design of new materials for applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optics. researchgate.net
Structure Property Relationships in Indolo 2,3 B Quinoxaline Derivatives
Impact of Peripheral Substituents on Electronic and Photophysical Characteristics
The electronic and photophysical properties of 5-phenyl-5H-indolo[2,3-b]quinoxaline derivatives are highly sensitive to the nature and position of peripheral substituents. The introduction of electron-donating or electron-withdrawing groups onto the core structure allows for the fine-tuning of their absorption, emission, and energy levels.
The photophysical properties, such as intramolecular charge transfer (ICT) transitions and emission wavelengths, are significantly influenced by the nature of peripheral amines. researchgate.net For instance, in a series of donor-acceptor based 6H-indolo[2,3-b]quinoxaline amine derivatives, the ICT transitions were observed in the range of 400 to 462 nm, with emission wavelengths spanning from 491 to 600 nm, directly correlating with the strength of the donor amines. researchgate.net The introduction of different diaryl or heterocyclic amines as donor moieties can systematically alter these properties. researchgate.net
Furthermore, the emission spectra of these derivatives often exhibit solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent. researchgate.net This behavior is indicative of a change in the dipole moment of the molecule upon photoexcitation, a hallmark of effective intramolecular charge transfer. In some cases, the introduction of amine units can lead to a red-shift in the ICT band. researchgate.net
The following table summarizes the photophysical properties of some representative indolo[2,3-b]quinoxaline derivatives, illustrating the effect of substituents on their absorption and emission characteristics.
| Compound/Substituent | Absorption Max (nm) | Emission Max (nm) | Solvent |
| 6H-indolo[2,3-b]quinoxaline amine derivatives | 400-462 | 491-600 | Various |
| 5-methyl-5H-Benz[g]indolo[2,3-b]quinoxaline | Not Specified | Not Specified | Not Specified |
Note: The data presented is for analogous indolo[2,3-b]quinoxaline systems and serves to illustrate the general principles of substituent effects.
Influence of Molecular Architecture and Substituent Steric Bulk on Solubility and Stability
The solubility and stability of this compound derivatives are critical parameters for their practical application, particularly in solution-processable organic electronic devices and redox flow batteries. The molecular architecture and the steric bulk of substituents play a pivotal role in dictating these properties.
The planar nature of the indolo[2,3-b]quinoxaline core can lead to strong π-π stacking interactions, which often results in poor solubility. acs.org To mitigate this, bulky substituents are often introduced to disrupt the planarity and hinder intermolecular aggregation. For example, the introduction of tert-butyl groups has been shown to dramatically enhance solubility. In one study, a derivative with tert-butyl substitution exhibited a solubility greater than 2.7 M in acetonitrile, a significant increase compared to the unsubstituted analogue. bohrium.com
However, the position of the substituent is crucial. While 2- and 3-tert-butyl substitution on the quinoxaline (B1680401) moiety improved both solubility and stability, a 9-tert-butyl substitution on the indole (B1671886) ring was found to decrease cycling stability. bohrium.com This highlights the delicate balance between enhancing solubility and maintaining the electronic and electrochemical integrity of the molecule.
The thermal stability of these compounds is also a key consideration. The rigid 6H-indolo[2,3-b]quinoxaline core, especially when combined with bulky polyaromatic hydrocarbons, contributes to enhanced thermal stability and high glass transition temperatures. researchgate.net Derivatives of 5-methyl-5H-Benz[g]indolo[2,3-b]quinoxaline have shown good thermal stability, with 5% weight loss occurring at temperatures between 260-330°C. researchgate.net
Correlations between Structural Modifications and Electrochemical Behavior
The electrochemical behavior of this compound derivatives, particularly their oxidation and reduction potentials, is directly correlated with their molecular structure. These parameters determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are fundamental to their performance in electronic devices.
Cyclic voltammetry studies have shown that the introduction of electron-donating groups, such as amines, raises the HOMO energy level, making the compound easier to oxidize. researchgate.netbohrium.com Conversely, the reduction potential, which is associated with the LUMO level, can also be tuned. In some amine-substituted derivatives, the reduction potential shifts cathodically with increasing donor strength. bohrium.com
The strategic placement of substituents can lead to ambipolar materials with comparable HOMO-LUMO energy levels to those of established materials. researchgate.net For instance, varying the strength of peripheral amines in 6H-indolo[2,3-b]quinoxaline derivatives resulted in tunable electrochemical properties and lower band gaps, ranging from 1.56 to 2.21 eV. researchgate.net
The table below presents electrochemical data for some indolo[2,3-b]quinoxaline derivatives, demonstrating the impact of structural modifications on their energy levels.
| Compound/Substituent | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
| 6H-indolo[2,3-b]quinoxaline amine derivatives | Not Specified | Not Specified | 1.56 - 2.21 |
| 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline | Highest in series | Lowest in series | Lowest in series |
| 2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline | Not Specified | Not Specified | Not Specified |
Note: The data is for analogous indolo[2,3-b]quinoxaline systems and illustrates the general trends in electrochemical behavior upon substitution.
Donor-Acceptor Architecture Design Principles for Tunable Optoelectronic Properties
The inherent donor-acceptor (D-A) nature of the indolo[2,3-b]quinoxaline scaffold makes it an excellent platform for designing molecules with tunable optoelectronic properties. acs.org The indole unit acts as the electron donor, while the quinoxaline unit serves as the electron acceptor. The 5-phenyl substituent can further modulate this electronic interplay.
By attaching additional donor or acceptor moieties to the core structure, a variety of D-A, D-A-D, or A-D-A architectures can be constructed. These designs are pivotal for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and as photosensitizers. acs.orgbenthamscience.com
The design principles for tuning the optoelectronic properties revolve around several key strategies:
Modulating Donor/Acceptor Strength: The choice of peripheral substituents directly influences the energy levels and the intramolecular charge transfer characteristics. Stronger donors lead to higher HOMO levels and can red-shift the absorption and emission spectra. researchgate.netbohrium.com
Extending π-Conjugation: The fusion of additional aromatic rings to the indolo[2,3-b]quinoxaline core, such as in benz[g]indolo[2,3-b]quinoxaline, can extend the π-conjugation, leading to a smaller band gap and absorption at longer wavelengths. researchgate.net
Controlling Intermolecular Interactions: As discussed previously, the use of bulky substituents is a critical design element to prevent aggregation-induced quenching of emission and to enhance solubility for device fabrication. bohrium.com
Through the systematic application of these design principles, a wide range of this compound derivatives with tailored optoelectronic properties can be synthesized for specific technological applications. benthamscience.com
Applications of Indolo 2,3 B Quinoxaline in Advanced Materials and Device Technologies
Organic Electronics and Optoelectronic Devices
The indolo[2,3-b]quinoxaline core is recognized for its potential in organic electronics due to its rigid, planar structure and tunable electronic properties. benthamscience.comresearchgate.net These characteristics are essential for creating efficient and stable organic electronic devices.
Development as Electron Transporting Materials
Application in Organic Light-Emitting Diodes (OLEDs) and Deep-Red Phosphorescent OLEDs
The indolo[2,3-b]quinoxaline framework has been utilized in the development of OLEDs, including those that emit in the deep-red region of the spectrum. benthamscience.comnih.gov For instance, derivatives of 6H-indolo[2,3-b]quinoxaline have been used as host materials for red phosphorescent emitters, leading to highly efficient devices. nih.gov While the general class of compounds is promising for OLED applications, specific data on the performance of 5-phenyl-5H-indolo[2,3-b]quinoxaline as an emitter, host, or transport layer in OLEDs, including deep-red phosphorescent OLEDs, is not extensively documented in the available research.
Role as Sensitizers in Dye-Sensitized Solar Cells (DSSCs)
Organic dyes based on the 6H-indolo[2,3-b]quinoxaline scaffold have been synthesized and successfully employed as photosensitizers in dye-sensitized solar cells (DSSCs). researchgate.net These dyes typically incorporate a donor-π-acceptor (D-π-A) structure, where the indoloquinoxaline moiety can act as a key component. For example, DSSCs based on a sensitizer (B1316253) with an oligothiophene π-linker connected to a 6H-indolo[2,3-b]quinoxaline unit have achieved a power conversion efficiency of 7.62%. researchgate.net Similarly, other derivatives have also shown good photovoltaic performance. rsc.org However, there is a lack of specific studies investigating the performance of this compound as a sensitizer in DSSCs.
Exploration in Organic Transistor Memory Devices
There is currently a significant gap in the scientific literature regarding the application of indolo[2,3-b]quinoxaline derivatives, including this compound, in the field of organic transistor memory devices. This area presents an opportunity for future research to explore the potential of this class of compounds.
Redox Flow Batteries as Anolyte and Catholyte Components
The search for stable and high-performance organic molecules for non-aqueous redox flow batteries (NARFBs) has led to the investigation of the indolo[2,3-b]quinoxaline scaffold as a promising anolyte material. nih.govacs.orgnih.gov The design of these anolytes often involves modifying the core structure to enhance solubility and stability.
Detailed studies have identified a mixture of 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline as a particularly effective anolyte, exhibiting a low reduction potential, high solubility, and excellent cycling stability. nih.govacs.orgnih.gov This specific derivative, when paired with a suitable catholyte, has resulted in a high-voltage all-organic NARFB with impressive capacity retention. nih.govacs.orgnih.gov
While these findings underscore the potential of the indolo[2,3-b]quinoxaline core for energy storage applications, there is no specific data available on the performance of this compound as either an anolyte or a catholyte in redox flow batteries. The electrochemical properties and stability of this particular derivative would need to be investigated to determine its suitability for such applications.
Development as Multifunctional Chemosensors
Indoloquinoxaline-bearing compounds have been identified as promising candidates for the development of multifunctional chemosensors. nih.gov The quinoxaline (B1680401) moiety, in general, has been utilized in the design of fluorescent and colorimetric sensors for various analytes, including metal ions and changes in pH. mdpi.com The sensing mechanism often relies on the interaction of the analyte with the nitrogen atoms in the quinoxaline ring or with functional groups attached to the core structure, leading to a detectable change in the compound's photophysical properties.
Although the broader class of indolo[2,3-b]quinoxalines is recognized for its sensing potential, specific research on the development and application of this compound as a multifunctional chemosensor is not well-documented in the current body of scientific literature.
Mechanistic Investigations of Biological Interactions and Theoretical Medicinal Chemistry for Indolo 2,3 B Quinoxaline Scaffolds
DNA Intercalation Mechanisms and Binding Affinity Studies
A predominant mechanism of action for the indolo[2,3-b]quinoxaline family of compounds is their ability to intercalate into the DNA double helix. nih.goveurekaselect.com This non-covalent insertion between base pairs disrupts the normal structure and function of DNA, triggering a cascade of cellular events.
The core structure of 6H-indolo[2,3-b]quinoxaline is a planar, fused heterocyclic system. nih.goveurekaselect.com This planarity is a critical prerequisite for effective DNA intercalation, as it allows the molecule to slide into the space between the stacked base pairs of the DNA helix. nih.govlookchem.com Spectroscopic measurements confirm that upon interaction with DNA, the planar aromatic moieties of indoloquinoxaline derivatives insert themselves between the nucleobases. nih.govlookchem.com This intercalative binding mode is a key factor in the biological activities exhibited by this class of compounds. nih.goveurekaselect.com Furthermore, studies on various derivatives have shown a preference for binding to AT-rich regions within the DNA sequence. nih.govchalmers.se
The binding affinity of these compounds to DNA is significant. Monomeric derivatives of indoloquinoxaline have been reported to have high DNA binding constants, approximately in the range of 10⁶ M⁻¹. Dimeric versions of these compounds exhibit even stronger interactions, with binding constants around 10⁹ M⁻¹. nih.govlookchem.com This strong binding affinity underscores the stability of the compound-DNA complex once formed.
The stability of the complex formed between an indolo[2,3-b]quinoxaline derivative and DNA can be assessed by measuring the DNA melting temperature (Tm), which is the temperature at which half of the double-stranded DNA dissociates into single strands. Intercalation of these compounds into the DNA helix stabilizes the double-stranded structure, leading to an increase in the Tm.
Table 1: Influence of Side Chains on DNA Interaction of Indolo[2,3-b]quinoxaline Derivatives
| Side Chain | DNA Binding Strength |
| Dimethylaminoethyl | Strong |
| Morpholinoethyl | Weaker |
| 2,3-dihydroxypropyl | No significant reinforcement |
This table summarizes qualitative findings on how different side chains affect the strength of DNA binding. nih.gov
By intercalating into the DNA template, indolo[2,3-b]quinoxaline compounds can physically obstruct the progression of enzymes that use DNA as a template, such as RNA polymerase. This interference with the transcription process effectively prevents the synthesis of RNA from the DNA template. The mechanism of antiviral action for some derivatives against viruses like Herpes Simplex Virus Type 1 (HSV-1) is believed to involve this disruption of processes vital for the virus, which rely on DNA transcription. chalmers.se
Enzyme Interaction and Modulation Profile Analysis
Beyond direct DNA interaction, indolo[2,3-b]quinoxaline scaffolds can also exert their biological effects by interacting with and modulating the activity of key cellular enzymes.
Topoisomerases are critical enzymes that manage the topological state of DNA, which is essential for processes like replication and transcription. Some compounds with structures related to indolo[2,3-b]quinoxaline have been investigated as topoisomerase inhibitors. For example, a series of 5H-indolo[2,3-b]quinoline derivatives were found to act as inhibitors of DNA topoisomerase II, stimulating the formation of enzyme-mediated DNA cleavage at concentrations between 0.2 and 0.5 µM. nih.gov
However, not all derivatives in this broader class are potent topoisomerase inhibitors. Certain highly active 6H-indolo[2,3-b]quinoxaline derivatives, including B-220 and 9-OH-B-220, have demonstrated poor inhibitory activity against the topoisomerase II enzyme. nih.goveurekaselect.com Similarly, another study concluded that for the indolo[2,3-b]quinoxaline series, topoisomerase II is not a primary target, as the compounds only weakly interfered with the enzyme's catalytic activity. nih.gov More recent computational studies on conjugates of 5,11-dimethyl-5H-indolo[2,3-b]quinoline (DiMIQ) predicted strong binding to the topoisomerase II–DNA complex, suggesting that specific structural modifications can significantly enhance this interaction. mdpi.com
Table 2: Topoisomerase II Inhibitory Activity of Indolo-quinoline/quinoxaline (B1680401) Derivatives
| Compound Series | Topoisomerase II Inhibition |
| 5H-indolo[2,3-b]quinoline derivatives | Active (0.2 - 0.5 µM) nih.gov |
| B-220, 9-OH-B-220 | Poor inhibitory activity nih.goveurekaselect.com |
| DiMIQ Conjugates (predicted) | Strong binding to Topo II-DNA complex mdpi.com |
This table presents a summary of findings on the topoisomerase II inhibitory activity for different, yet related, compound series.
The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in cancer. rjptonline.org Quinoxaline derivatives have emerged as inhibitors of this pathway. rjptonline.org
Specifically, derivatives of the related indolo[2,3-b]quinoline scaffold have been shown to exert their cytotoxic effects by inhibiting the PI3K/AKT/mTOR signaling pathway. mdpi.comnih.gov For instance, studies on 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) and 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline demonstrated that these compounds inhibit the proliferation of cancer cells by suppressing the expression of key proteins in this pathway. mdpi.comnih.gov This inhibition leads to cell cycle arrest, typically in the G2/M phase, and the induction of apoptosis. mdpi.comnih.gov While these findings are for the closely related indolo[2,3-b]quinoline core, they highlight a significant mechanism by which this class of heterocyclic compounds can modulate critical cell signaling pathways.
Antimicrobial Action Mechanisms
The structural framework of indolo[2,3-b]quinoxaline has served as a template for the development of various antimicrobial agents. Research into this scaffold has revealed potent activity against a range of challenging pathogens.
Derivatives of the indolo[2,3-b]quinoxaline scaffold have demonstrated notable bacteriostatic effects against Mycobacterium tuberculosis. For instance, certain 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines, which are heterocyclic analogues of indolo[2,3-b]quinoxalines, have shown a reasonable bacteriostatic effect against the H37Rv strain of M. tuberculosis. mdpi.comresearchgate.net Amine derivatives of 6H‐indolo[2,3‐b]quinoxaline have also been evaluated for the first time, revealing moderate bacteriostatic activity against this strain. researchgate.net
The mechanism of action for these compounds is thought to be multifaceted. Quinoxaline 1,4-di-N-oxide derivatives, for example, have been investigated as potential inhibitors of M. tuberculosis DNA gyrase. nih.gov Structure-activity relationship (SAR) studies on quinoxaline esters have highlighted that steric effects at specific positions are key to enhancing their biological activity against M. tuberculosis. nih.gov Furthermore, some quinoxalinyl chalcones have shown activity equivalent to the reference drugs pyrazinamide (B1679903) and ciprofloxacin, with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL. nih.gov
| Compound Class | Specific Derivative(s) | Activity/MIC Value | Target Strain | Reference |
|---|---|---|---|---|
| Quinoxalinyl Chalcones | Derivatives with 3-hydroxyl substituent | 3.12 µg/mL | M. tuberculosis | nih.gov |
| Quinoxaline 1,4-di-N-oxide Esters | Compound T-069 | 0.08 µg/mL | M. tuberculosis | nih.gov |
| Quinoxaline 1,4-di-N-oxide Esters | Various Derivatives (T-007, T-018, etc.) | 0.12 µg/mL (similar to isoniazid) | M. tuberculosis | nih.gov |
The quinoxaline scaffold is also a promising basis for developing agents against drug-resistant Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). A study of 2,3‐N,N‐diphenyl quinoxaline derivatives identified two compounds (designated 25 and 31) with significant activity against multiple strains of S. aureus, including MRSA. cardiff.ac.uk These compounds exhibited MIC values ranging from 0.25 to 1 mg/L, which were comparable or superior to current antibiotics like vancomycin (B549263) and linezolid (B1675486) against a panel of clinically relevant isolates. cardiff.ac.uk
In another study, a series of novel quinoxaline-based compounds derived from o-phenylenediamine (B120857) were synthesized. nih.gov Among them, compounds 5m–5p demonstrated good to moderate activity against MRSA, with MICs in the range of 8–32 μg/mL. The most potent of these, compound 5p, was found to exert its antibacterial effect by damaging the bacterial cell membrane, leading to the leakage of intracellular components and cell death. nih.gov This compound also showed efficacy in dispersing established bacterial biofilms and demonstrated a slower development of bacterial resistance compared to norfloxacin. nih.gov
| Compound Class | Specific Derivative(s) | MIC Range | Reference |
|---|---|---|---|
| 2,3‐N,N‐diphenyl quinoxalines | Compounds 25 and 31 | 0.25 to 1 mg/L | cardiff.ac.uk |
| C-2 amine-substituted quinoxalines | Compounds 5m–5p | 8–32 μg/mL | nih.gov |
Antiviral Activity and Mechanistic Hypotheses (e.g., B-220 Agent)
Indolo[2,3-b]quinoxaline derivatives have been recognized for their significant antiviral properties. mdpi.com A notable example is the agent B-220, identified as 2,3-dimethyl(dimethylaminoethyl)5H-indolo-(2,3-b)quinoxaline. nih.govnih.gov This compound has demonstrated potent activity against several herpesviruses, including herpes simplex virus type 1 (HSV-1), cytomegalovirus (CMV), and varicella-zoster virus (VZV), inhibiting their replication in tissue culture at concentrations of 1 to 5 µM. researchgate.netnih.govnih.gov
The primary mechanism of antiviral action for B-220 and related indoloquinoxalines is believed to be their interaction with viral DNA. nih.govchalmers.se Studies suggest that these planar heterocyclic compounds bind to DNA through intercalation, inserting themselves between the base pairs of the DNA helix. nih.govresearchgate.netchalmers.se This interaction is thought to disrupt processes essential for viral replication. chalmers.se Specifically, B-220 was found to inhibit viral DNA synthesis, as well as the production of early and late viral proteins, at concentrations between 0.5 to 4.5 µM. nih.govnih.gov The potent activity against viral DNA compared to cellular DNA may stem from a selectivity for herpesvirus DNA or the higher metabolic rate of viral DNA in infected cells. nih.govnih.gov This mechanism is supported by the high thermal stability observed in the complex formed between DNA and active 6H-indolo[2,3-b]quinoxaline derivatives like B-220. nih.govresearchgate.net
Theoretical Rationalization of Biological Activities through Molecular Docking Studies
Molecular docking has become an invaluable computational tool for understanding the biological activities of indolo[2,3-b]quinoxaline scaffolds. These theoretical studies provide insights into how these molecules interact with biological targets at a molecular level, helping to rationalize their observed effects and guide the design of more potent derivatives.
Molecular docking simulations are used to model the interaction between a ligand (the indoloquinoxaline derivative) and a protein target. By predicting the preferred orientation of the ligand within the active site of the protein, these models can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
For example, in the context of antitubercular activity, molecular docking has been used to advance a plausible mechanism of action for indolo[2,3-b]quinoxaline analogues. mdpi.comresearchgate.netresearchgate.net Studies have docked these compounds into the active sites of various M. tuberculosis proteins to identify potential molecular targets. researchgate.net Similarly, for anticancer applications, docking studies of new quinoxaline derivatives with the Epidermal Growth Factor Receptor (EGFR) have shown that the most potent compounds bind strongly to the protein, with the calculated binding energies correlating well with experimental IC50 values. nih.gov
Beyond identifying binding poses, molecular docking can predict the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the ligand-receptor interaction. These predictions help in understanding the structure-activity relationships observed experimentally.
In the investigation of antitubercular agents, heterocyclic analogues of indolo[2,3-b]quinoxalines were docked against 35 different proteins from M. tuberculosis. nih.govresearchgate.net The results indicated that compounds with the best-observed bacteriostatic effects also showed the highest normalized docking scores against adenosine (B11128) kinase (Rv2202c), suggesting this enzyme as a potential target for their antimycobacterial activity. nih.gov For other applications, computational studies on indolo[2,3-b]quinoline conjugates predicted their binding to DNA and DNA-topoisomerase complexes, with some conjugates showing significantly stronger binding than the parent compound, helping to explain their enhanced cytotoxic activity. nih.gov This theoretical rationalization is crucial for optimizing the design of new derivatives with improved biological profiles. researchgate.net
Elucidation of Proposed Mechanisms of Action at the Molecular Level
The biological activity of the indolo[2,3-b]quinoxaline scaffold, the core structure of 5-phenyl-5H-indolo[2,3-b]quinoxaline, is primarily attributed to its interaction with DNA. researchgate.netresearchgate.net The planar and fused heterocyclic nature of the indolo[2,3-b]quinoxaline system allows it to function as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. researchgate.net This intercalation is a key mechanism underlying the observed anticancer and antiviral properties of compounds derived from this scaffold. researchgate.netresearchgate.net
The stability of the complex formed between the indolo[2,3-b]quinoxaline derivative and DNA is a critical factor for its biological efficacy. researchgate.net This thermal stability is significantly influenced by the types of substituents and side chains attached to the core nucleus. researchgate.net For instance, computational studies on related compounds, such as conjugates of 5,11-dimethyl-5H-indolo[2,3-b]quinoline (DiMIQ), have indicated strong binding not only to DNA but also to topoisomerase II–DNA complexes. nih.gov This suggests that beyond simple intercalation, these compounds may also interfere with the function of essential enzymes like topoisomerases, which are crucial for DNA replication and repair. The ability of DiMIQ to induce DNA breaks further supports the mechanism of direct DNA damage or disruption of DNA processing. nih.gov
Furthermore, specific derivatives have shown targeted biological effects. A notable example is B-220, a 2,3-dimethyl(dimethylaminoethyl)5H-indolo-(2,3-b)quinoxaline derivative, which has demonstrated significant antiherpesvirus activity. researchgate.net Its mechanism involves the inhibition of viral replication for herpes simplex virus type 1, cytomegalovirus, and varicella-zoster virus in cell cultures. researchgate.net This highlights how modifications to the core scaffold can tailor the mechanism of action toward specific biological targets.
Analysis of Structure-Activity Relationships (SAR) in Indolo[2,3-b]quinoxaline for Biological Target Modulation
The biological activity of indolo[2,3-b]quinoxaline derivatives is profoundly influenced by their structural features. Structure-Activity Relationship (SAR) studies have identified key molecular modifications that modulate their potency and action, particularly concerning their cytotoxic and DNA-binding properties.
A crucial distinction in activity is observed between the 5H- and 6H-indolo[2,3-b]quinoline series. Derivatives belonging to the 5H series, which feature a substituent (like a methyl group) on the pyridine (B92270) nitrogen, exhibit significant activity against both prokaryotic and eukaryotic organisms. researchgate.net In contrast, the 6H series, lacking this substitution, are generally inactive. researchgate.net This is quantitatively supported by DNA interaction studies, where the increase in the denaturation temperature of calf thymus DNA (ΔTm) was found to be approximately ten times higher for compounds in the 5H series compared to their 6H counterparts, indicating a much stronger DNA binding affinity. researchgate.net
The position and number of methyl groups on the scaffold also play a vital role. For example, 2,5,9,11-tetramethyl-5H-indolo[2,3-b]quinoline, a compound with a high degree of symmetric methylation, was identified as the most active in a series of tested compounds. researchgate.net This suggests that multiple, strategically placed methyl groups can enhance the interaction with biological targets. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models for 6H-indolo[2,3-b]quinoxaline derivatives have provided further insights for enhancing cytotoxic potency. These studies suggest that incorporating cyclic substituents or substituents that contain primary carbon atoms is a favorable strategy for developing more potent anticancer agents. researchgate.netnih.gov Several compounds from this class, designated IDQ-5, IDQ-10, IDQ-11, IDQ-13, and IDQ-14, have demonstrated significant in vitro activity against the human leukemia (HL-60) cell line. researchgate.netnih.gov
The data below summarizes the impact of N-alkylation on the DNA binding affinity of indolo[2,3-b]quinolines.
| Compound Series | Substituent on Pyridine Nitrogen | Relative DNA Binding Affinity (ΔTm) | General Cytotoxicity |
|---|---|---|---|
| 5H-indolo[2,3-b]quinolines | Present (e.g., Methyl) | High (10x vs. 6H series) | Significant |
| 6H-indolo[2,3-b]quinolines | Absent | Low | Inactive |
The following table highlights specific 6H-indolo[2,3-b]quinoxaline derivatives with notable cytotoxic activity.
| Compound | Target Cell Line | Observed Activity |
|---|---|---|
| IDQ-5 | Human Leukemia (HL-60) | Significant |
| IDQ-10 | Human Leukemia (HL-60) | Significant |
| IDQ-11 | Human Leukemia (HL-60) | Significant |
| IDQ-13 | Human Leukemia (HL-60) | Significant |
| IDQ-14 | Human Leukemia (HL-60) | Significant |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 5-phenyl-5H-indolo[2,3-b]quinoxaline derivatives?
- Methodology : Two primary methods are used:
- One-pot Pd-catalyzed C–N coupling and C–H activation : Efficient for derivatives with aromatic amines, yielding 60–75% but limited to specific substrates .
- Two-step Suzuki coupling followed by annulation : Broader substrate scope (including aliphatic amines) via sequential Pd-catalyzed coupling and cyclization, yielding 50–85% .
Q. How can researchers characterize the electrochemical properties of indoloquinoxaline derivatives?
- Cyclic Voltammetry (CV) : Determine HOMO/LUMO levels by measuring oxidation and reduction potentials in acetonitrile with a Ag/AgCl reference electrode. For example, 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline shows a HOMO of −5.2 eV and band gap of 2.3 eV .
- Density Functional Theory (DFT) : Validate experimental HOMO/LUMO data and predict charge-transfer behavior .
Q. What techniques are used to evaluate DNA-binding interactions of indoloquinoxaline derivatives?
- UV-Vis Hypochromicity and Melting Temperature (Tm) : Measure hypochromic shifts (e.g., 15–30% at 10 µM drug with 200 µM DNA) and Tm increases (ΔTm = 5–10°C) to confirm intercalation .
- Electric Linear Dichroism (ELD) : Quantify DNA bending angles (e.g., 15–25°) to distinguish intercalation vs. groove binding .
Advanced Research Questions
Q. How can structural modifications optimize indoloquinoxaline derivatives for DSSC applications?
- Donor-π-Acceptor Design :
- Donor Groups : Triphenylamine (FS10) vs. phenothiazine (FS12) donors affect molar extinction coefficients (ε = 25,000–35,000 M⁻¹cm⁻¹) and charge recombination rates .
- π-Linkers : Bithiophene linkers red-shift absorption (λmax ≈ 550 nm) but increase aggregation; phenyl spacers reduce recombination .
Q. What strategies resolve contradictions in reported photostability data for indoloquinoxaline-based dyes?
- Accelerated Aging Tests : Expose dyes to 1 Sun illumination (AM 1.5G) for 500+ hours. Monitor degradation via UV-Vis (λmax loss <5% indicates stability) and FT-IR (to detect carbonyl byproducts) .
- Aggregation Control : Introduce bulky substituents (e.g., tert-butyl groups) to reduce π-π stacking, improving stability in TiO₂ films .
Q. How can QSAR models guide the design of cytotoxic indoloquinoxaline derivatives?
- Descriptor Selection : Use topological polar surface area (TPSA), logP, and H-bond donor/acceptor counts. For example, cyclic substituents (e.g., morpholinoethyl) enhance cytotoxicity (IC50 = 7.2–23 µM vs. leukemia cells) .
- Validation : Cross-validate models using leave-one-out (LOO) methods; R² > 0.8 indicates predictive reliability .
Q. What experimental approaches validate computational predictions of charge-transfer dynamics in OLED applications?
- Time-Resolved Photoluminescence (TRPL) : Measure exciton lifetimes (τ = 10–50 ns) to assess non-radiative losses in films .
- Device Fabrication : Multilayered OLEDs with indoloquinoxaline emitters (e.g., 6H-indolo[2,3-b]quinoxaline-fluoranthene hybrids) achieve cyan emission (CIE: 0.22, 0.35) and external quantum efficiency (EQE) ≈ 2.5% .
Methodological Considerations
- Data Contradictions : Address discrepancies in HOMO/LUMO values (e.g., ±0.2 eV variations) by standardizing solvent conditions (e.g., dichloromethane vs. acetonitrile) .
- Biological Assays : Use multiple cell lines (e.g., HL-60, Molt 4/C8) and compare to standard drugs (e.g., melphalan) to ensure cytotoxicity relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
